(E)-3-(4-methoxybenzyl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Description
(E)-3-(4-methoxybenzyl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C17H14N4OS2 and its molecular weight is 354.45. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds based on the triazolo[3,4-b][1,3,4]thiadiazole scaffold have shown promising anticancer activities. Kamal et al. (2011) synthesized two series of compounds based on this framework, exhibiting moderate to good inhibitory activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. Notably, certain compounds demonstrated the potential mechanism of action through the inhibition of tubulin polymerization, suggesting a novel approach for cancer treatment strategies Kamal et al., 2011.
Antimicrobial and Antifungal Activities
Another significant application of triazolo[3,4-b][1,3,4]thiadiazole derivatives is in the development of antimicrobial and antifungal agents. Shiradkar and Kale (2006) reported the synthesis of s-Triazolo[3,4-b][1,3,4]thiadiazoles with evaluated antibacterial, antifungal, and antitubercular activities. This research highlights the potential of these compounds in addressing various microbial infections, showcasing their versatility in pharmaceutical applications Shiradkar & Kale, 2006.
Antioxidant Properties
Compounds incorporating the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole moiety have also been identified for their antioxidant properties. Anusevičius et al. (2015) synthesized compounds containing azole, diazole, oxadiazole, thiadiazole, and triazole fragments, some of which displayed moderate activity against selected microorganisms. These findings indicate the potential for these compounds to be developed as antioxidants, further expanding their utility in medicinal chemistry Anusevičius et al., 2015.
Enzyme Inhibition
The triazolo[3,4-b][1,3,4]thiadiazole derivatives have been evaluated for their potential as enzyme inhibitors. Ibrahim (2009) synthesized a new series of these compounds, which were tested for their cytotoxic activity against a panel of 60 human cancer cell lines. Some of these compounds showed inhibitory effects on the growth of a wide range of cancer cell lines, suggesting their potential as enzyme inhibitors Ibrahim, 2009.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-6-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c1-22-13-6-4-12(5-7-13)11-15-18-19-17-21(15)20-16(24-17)9-8-14-3-2-10-23-14/h2-10H,11H2,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNZYOPZCADHKY-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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